molecular formula C19H19N5O3S B5131241 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide

4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide

Cat. No. B5131241
M. Wt: 397.5 g/mol
InChI Key: XVQNFLLBRPFDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide, also known as PRT062070, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling and activation. PRT062070 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide targets the SYK signaling pathway, which plays a crucial role in immune cell activation and signaling. SYK is activated by various receptors on immune cells, including B-cell receptors, Fc receptors, and integrins. Upon activation, SYK phosphorylates downstream targets, leading to immune cell activation, proliferation, and cytokine production. 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide inhibits SYK by binding to its ATP-binding site, preventing its activation and downstream signaling. This results in the inhibition of immune cell activation and cytokine production, leading to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide inhibits cell proliferation, induces apoptosis, and reduces tumor growth in animal models. In autoimmune disorders, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide reduces inflammation, slows disease progression, and improves clinical symptoms in animal models. In inflammatory diseases, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide reduces airway inflammation, improves lung function, and reduces disease severity in animal models. 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has also been shown to modulate immune cell function in transplantation and infectious diseases.

Advantages and Limitations for Lab Experiments

4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has a high potency and selectivity for SYK, making it a valuable tool for studying the SYK signaling pathway. However, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for the research and development of 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to develop more potent and selective SYK inhibitors based on the structure of 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide. Additionally, the development of novel drug delivery systems and formulations may improve the solubility and pharmacokinetics of 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide, leading to improved efficacy in vivo. Finally, the identification of biomarkers that can predict patient response to 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide may improve patient selection and clinical outcomes in future clinical trials.

Synthesis Methods

4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide is a synthetic compound that can be prepared by a multi-step process starting from commercially available starting materials. The synthesis method involves the reaction of 4-aminobenzamide with 3-bromo-4-ethylphenylsulfonyl chloride to form the intermediate product, which is then reacted with 3-aminopyridazine to form the final product, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has been shown to inhibit the growth and survival of cancer cells, particularly those that are dependent on SYK signaling. In autoimmune disorders such as rheumatoid arthritis and lupus, 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has been shown to reduce inflammation and improve clinical symptoms. In inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has been shown to reduce airway inflammation and improve lung function. 4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide has also been studied for its potential role in modulating immune cell function in transplantation and infectious diseases.

properties

IUPAC Name

4-[[6-(4-ethyl-3-sulfamoylphenyl)pyridazin-3-yl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-12-3-4-14(11-17(12)28(21,26)27)16-9-10-18(24-23-16)22-15-7-5-13(6-8-15)19(20)25/h3-11H,2H2,1H3,(H2,20,25)(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQNFLLBRPFDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(4-Ethyl-3-sulfamoylphenyl)pyridazin-3-YL]amino}benzamide

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